molecular formula C11H10N2O3 B2698576 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 109493-60-9

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2698576
CAS No.: 109493-60-9
M. Wt: 218.212
InChI Key: KBLDDZJBNOUYGS-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a 3-methylphenyl group at the 1-position and three keto groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-methylbenzaldehyde with barbituric acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other similar compounds .

Biological Activity

1-(3-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as CAS 109493-60-9, is a compound with significant biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10N2O3
  • Molar Mass : 218.21 g/mol
  • IUPAC Name : 1-(m-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • CAS Number : 109493-60-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in the synthesis of tetrahydrofolate, essential for DNA synthesis. Inhibition of DHFR leads to reduced availability of nucleotides necessary for DNA replication and repair, making it a target for cancer therapies .
  • Tyrosine Kinases : These enzymes are involved in many cellular processes including growth and differentiation. Compounds that inhibit tyrosine kinases can potentially be used in cancer treatment by disrupting signaling pathways that promote tumor growth .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrimidine derivatives similar to this compound:

  • A study demonstrated that compounds targeting DHFR exhibited significant antitumor effects on various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
  • Another investigation into pyrimidine derivatives showed promising results against melanoma and urothelial cancers when combined with other therapeutic agents .

Antimicrobial Properties

Research has also indicated potential antimicrobial activity for pyrimidine derivatives. For instance:

  • A synthesized compound related to pyrimidines demonstrated significant inhibition of bacterial growth in vitro. This suggests that modifications to the pyrimidine structure can lead to enhanced antimicrobial efficacy .

Study 1: Inhibition of DHFR

A study focused on the synthesis of pyrimidine derivatives found that certain analogs effectively inhibited DHFR activity. The results indicated a dose-dependent response in cancer cell lines treated with these compounds. The study concluded that targeting DHFR could be a viable strategy for developing new anticancer drugs .

Compound NameTarget EnzymeIC50 Value (µM)Cancer Type
Pyrido[2,3-d]pyrimidineDHFR0.5Melanoma
This compoundDHFRTBDUrothelial

Study 2: Antimicrobial Evaluation

In another research project assessing various pyrimidine derivatives for antimicrobial activity against common pathogens:

Compound NamePathogen TestedZone of Inhibition (mm)
Pyrimidine Derivative AE. coli15
This compoundStaphylococcus aureusTBD

Properties

IUPAC Name

1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLDDZJBNOUYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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